![molecular formula C25H16Cl6N2S3 B14732428 3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine CAS No. 5563-38-2](/img/structure/B14732428.png)
3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine is a chemical compound with the molecular formula C25H16Cl6N2S3 and a molecular weight of 653.331 g/mol This compound is characterized by the presence of three 3,4-dichlorobenzyl groups attached to a pyridazine ring through sulfanyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine typically involves the reaction of 3,4-dichlorobenzyl chloride with 3,4,5-tris(mercaptomethyl)pyridazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiols using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Disrupting Cell Membranes: Interacting with and disrupting the integrity of cell membranes, leading to cell death.
Inducing Apoptosis: Triggering programmed cell death pathways in cancer cells, thereby inhibiting their growth and proliferation.
Comparison with Similar Compounds
3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine can be compared with other similar compounds, such as:
3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine: This compound has a similar structure but with one less sulfanyl group, which may result in different chemical and biological properties.
3,4,5-Tris[(3-fluorobenzyl)sulfanyl]pyridazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
5563-38-2 |
|---|---|
Molecular Formula |
C25H16Cl6N2S3 |
Molecular Weight |
653.3 g/mol |
IUPAC Name |
3,4,5-tris[(3,4-dichlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H16Cl6N2S3/c26-17-4-1-14(7-20(17)29)11-34-23-10-32-33-25(36-13-16-3-6-19(28)22(31)9-16)24(23)35-12-15-2-5-18(27)21(30)8-15/h1-10H,11-13H2 |
InChI Key |
BZMNNBSRGLREPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=CN=NC(=C2SCC3=CC(=C(C=C3)Cl)Cl)SCC4=CC(=C(C=C4)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



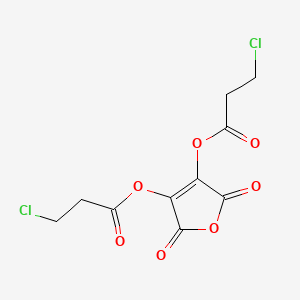
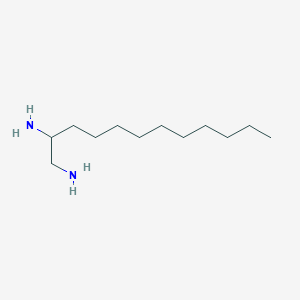
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)
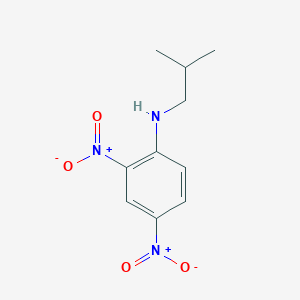

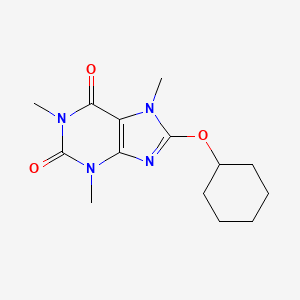
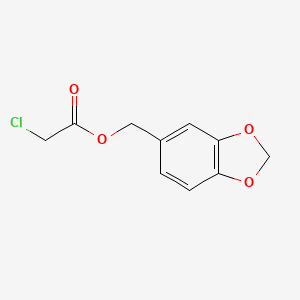

![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
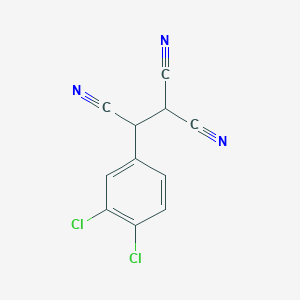
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)

![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)
